molecular formula C16H17FN2O4S2 B2640409 N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941900-90-9

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2640409
CAS No.: 941900-90-9
M. Wt: 384.44
InChI Key: QCIMVAUIHSBVHR-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound belonging to the class of 2-aminothiazole derivatives , which are recognized as significant scaffolds in medicinal chemistry and drug discovery . This compound features a thiazole ring substituted with an acetyl group and is linked to a 4-((4-fluorophenyl)sulfonyl)butanamide chain. Compounds within this structural class have been identified as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . As a research tool, it is valuable for investigating the physiological functions and therapeutic potential of ZAC, which remains poorly elucidated. 2-Aminothiazole-based derivatives are extensively studied for a wide spectrum of biological activities, including potential applications in oncology, antimicrobial research, and as anti-inflammatory agents . The presence of both the thiazole and sulfonyl functional groups is often associated with influencing metabolic stability and binding interactions with biological targets. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-10-15(11(2)20)24-16(18-10)19-14(21)4-3-9-25(22,23)13-7-5-12(17)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIMVAUIHSBVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Sulfonylation: The 4-fluorophenylsulfonyl group can be introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Butanamide Formation: The final step involves the coupling of the thiazole derivative with a butanamide moiety, which can be achieved using amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and acetyl group may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive thiazole compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and sulfonyl group are key structural features that may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several classes of synthesized molecules:

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide Thiazole Acetyl, methyl, sulfonyl, 4-fluorophenyl, amide ~398.45 (estimated)
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Piperazine Bis(4-fluorophenyl)methyl, sulfonamide ~649.62
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione (9) 1,2,4-Triazole Bromophenylsulfonyl, difluorophenyl, thione ~512.29
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide Piperidine 4-fluorophenyl, phenethyl, butanamide ~413.51 (estimated)

Key Observations:

  • Heterocyclic Core: The thiazole ring in the target compound contrasts with piperazine (6i ), triazole (9 ), and piperidine () cores in analogs. Thiazoles are known for metabolic stability, while triazoles may exhibit tautomerism .
  • Sulfonyl Groups: The 4-fluorophenylsulfonyl group in the target compound is structurally analogous to sulfonamide and sulfonylphenyl groups in 6i and 9, which are critical for hydrogen bonding and solubility .
  • Fluorinated Aryl Moieties: Fluorine substitution enhances lipophilicity and bioavailability, a feature shared with 6i (bis(4-fluorophenyl)) and 9 (2,4-difluorophenyl) .

Spectroscopic Characterization

  • NMR and IR: The target compound’s acetyl (C=O ~1660–1680 cm⁻¹) and sulfonyl (S=O ~1350 cm⁻¹) groups would align with IR bands observed in analogs . 1H NMR would show distinct signals for thiazole protons (δ 6.5–7.5 ppm) and fluorophenyl aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry: ESI-MS would likely display a molecular ion peak at m/z 399.45 ([M+H]⁺), consistent with sulfonamide-containing analogs in .

Physicochemical Properties

  • Solubility: The sulfonyl group enhances aqueous solubility compared to non-sulfonylated analogs (e.g., 6i ).
  • Melting Point: Estimated to range between 150–200°C, similar to sulfonamide derivatives in (132–230°C) .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H12FN3O2SC_{12}H_{12}F_{N_3}O_{2}S, and it features a thiazole ring substituted with an acetyl group, a methyl group, and a sulfonamide moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential cellular uptake, which is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of thiazole derivatives with appropriate sulfonamides under controlled conditions. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Biological Activity

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including breast cancer and melanoma cells. The unique combination of the thiazole ring and the fluorophenyl moiety may enhance its interaction with biological targets, contributing to its potential as an anticancer agent .
    • In vitro assays have indicated that the compound can induce apoptosis in cancer cells, a critical mechanism for anticancer drugs .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
    • Additionally, it may modulate apoptotic pathways by activating caspases in tumor cells .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various thiazole derivatives, this compound was found to have an IC50 value in the low micromolar range against A549 lung cancer cells. This suggests potent activity compared to other compounds in its class.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the thiazole ring significantly impact the biological activity of related compounds. The presence of electron-withdrawing groups like fluorine enhances potency by improving interactions with target proteins involved in cancer progression .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAnticancer
5-AcetylthiazoleStructureAnticancer
2-AminothiazoleStructureAnticancer, antibacterial

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